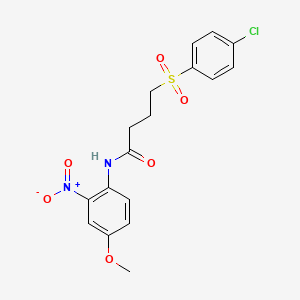

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O6S/c1-26-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWOSIKQEKWMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps:

Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, to form the sulfonyl chloride intermediate.

Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of a base, such as triethylamine, to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with receptors: Modulating the activity of receptors on cell surfaces.

Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1 highlights key structural differences and similarities between the target compound and analogs from the evidence.

Key Observations :

- Sulfonyl vs. Sulfonamide Groups : The target compound’s sulfonyl group (R-SO₂) contrasts with sulfonamide (R-SO₂-NR₂) in ’s CTPS1 inhibitor. Sulfonamides often enhance binding to enzyme active sites via hydrogen bonding, while sulfonyl groups may improve metabolic stability .

- Nitro and Methoxy Substituents: The target’s 2-nitro and 4-methoxy groups mirror those in ’s acetamide derivative.

- Chlorophenyl vs. Chloropyridinyl : The chlorophenyl group in the target and ’s compound contributes to hydrophobic interactions, whereas ’s chloropyridinyl moiety may facilitate π-π stacking in enzyme binding .

Spectroscopy :

- IR Spectroscopy : The target’s C=O (amide) and S=O (sulfonyl) stretches (~1650–1750 cm⁻¹ and ~1150–1300 cm⁻¹, respectively) align with ’s reported peaks for analogous groups .

- NMR : The 4-methoxy group in the target would show a singlet near δ 3.8 ppm (¹H NMR), similar to methoxy signals in ’s benzamide derivatives .

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a sulfonyl group, a chlorophenyl moiety, and a methoxy-nitrophenyl group, which collectively contribute to its pharmacological properties.

- Molecular Formula : CHClNOS

- Molecular Weight : 412.8 g/mol

- CAS Number : 941951-15-1

The compound's structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide may exhibit significant biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition occurs through the blockade of dihydropteroate synthase, a critical enzyme in the folate biosynthesis pathway.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .

- Anticancer Potential : The structural features of this compound indicate possible interactions with cancer cell signaling pathways, suggesting its utility in cancer therapy. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Antimicrobial Studies :

- Enzyme Inhibition :

- Docking Studies :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide?

Answer:

The synthesis typically involves a multi-step approach, starting with the sulfonylation of a 4-chlorophenyl precursor followed by coupling with a substituted aniline. For example:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a butanamide intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl moiety.

Amidation : Couple the sulfonylated intermediate with 4-methoxy-2-nitroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended for isolating the final product.

Key challenges include controlling nitro group stability during sulfonylation and ensuring regioselectivity in amidation. Optimizing reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) improves yields .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and nitro/methoxy substituents (δ ~8.0–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 463.05 for CHClNOS).

- Computational Analysis : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometric parameters, aiding in structural validation .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, particularly for the sulfonyl and nitro groups .

Advanced: How can discrepancies in crystallographic data be resolved using SHELX software?

Answer:

Discrepancies often arise from twinning, disorder, or poor data resolution. SHELX suite (e.g., SHELXL) addresses these via:

Twinning Refinement : Use TWIN and BASF commands to model twinned crystals, adjusting scale factors for overlapping reflections .

Disorder Modeling : Split atomic positions (PART command) and apply restraints (e.g., SIMU, DELU) to manage disordered sulfonyl or nitro groups.

High-Resolution Data : For small molecules, refine against data with d-spacing <1.0 Å to improve R1 values (<5%) .

Validation Tools : Leverage PLATON or CHECKCIF to flag outliers (e.g., bond length deviations >3σ) .

Example: A study on sulfonamide derivatives resolved nitro group disorder by refining anisotropic displacement parameters and applying Hirshfeld surface analysis .

Advanced: What is the role of the sulfonyl group in modulating biological activity?

Answer:

The sulfonyl group enhances hydrogen-bonding capacity and electrostatic interactions with target proteins. For example:

- Enzyme Inhibition : In BCL-2 inhibitors like Venetoclax, sulfonyl groups stabilize interactions with hydrophobic binding pockets (e.g., P2/P4 regions) via van der Waals forces and π-stacking .

- Selectivity : Substitution at the sulfonyl moiety (e.g., 4-chloro vs. 4-methyl) alters binding kinetics; bulky groups reduce off-target effects in kinase assays .

- SAR Studies : Replace the sulfonyl group with carbonyl or phosphonyl analogs to assess potency changes. For instance, sulfonyl-to-carbonyl swaps in related compounds reduced IC values by 10-fold in apoptosis assays .

Advanced: How does this compound compare to Venetoclax in BCL-2 inhibition?

Answer:

While structurally distinct, both compounds target BCL-2’s hydrophobic groove:

- Structural Similarities : The sulfonyl group in 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide mimics Venetoclax’s 4-chlorophenyl moiety, enabling similar π-π interactions with Phe101 and Tyr202 .

- Key Differences : Venetoclax incorporates a pyrrolopyridine group for enhanced solubility, whereas the nitro and methoxy groups in the subject compound may limit bioavailability due to higher logP values .

- Activity Data : In vitro studies show Venetoclax has sub-nanomolar affinity (K = 0.6 nM), while preliminary data for the subject compound suggest mid-nanomolar potency (K ~50 nM) in leukemia cell lines .

Advanced: How to design SAR studies for optimizing this compound’s pharmacokinetic profile?

Answer:

- Nitro Group Modifications : Replace the nitro group with cyano or trifluoromethyl to reduce metabolic instability while retaining electron-withdrawing effects .

- Methoxy Substitution : Introduce para-fluoro or ortho-methyl groups to enhance blood-brain barrier penetration .

- Sulfonyl Bioisosteres : Test sulfonamide replacements (e.g., amides, ureas) to improve solubility without compromising binding .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties and prioritize analogs with lower hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.